

Formononetin Solubility: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Formononetin*

Cat. No.: *B1673546*

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Introduction

Formononetin is a naturally occurring isoflavone and a phytoestrogen found in various plants and soy-based products. It is a subject of extensive research due to its potential therapeutic applications, including anti-tumor, antioxidant, and neuroprotective activities. A critical parameter for in vitro and in vivo studies is its solubility in various solvents, which is essential for preparing stock solutions and ensuring accurate experimental outcomes. This document provides detailed information on the solubility of **formononetin** in dimethyl sulfoxide (DMSO) and other organic solvents, along with standardized protocols for solubility determination.

Solubility of Formononetin

Formononetin is readily soluble in organic solvents like DMSO and dimethyl formamide (DMF) but shows limited solubility in aqueous solutions.^[1] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve **formononetin** in an organic solvent such as DMF and then dilute it with the chosen aqueous buffer.^[1]

Quantitative Solubility Data

The following table summarizes the solubility of **formononetin** in various organic solvents based on available data.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
Dimethyl Sulfoxide (DMSO)	≥ 35 mg/mL[2]	≥ 130.47 mM[2]	Hygroscopic DMSO can impact solubility; use newly opened solvent.[2]
~25 mg/mL[1]	~93.2 mM		
100 mg/mL[3]	~372.7 mM		
200 mg/mL[4][5]	~745.4 mM		
Dimethyl Formamide (DMF)	~30 mg/mL[1]	~111.8 mM	
Methanol	2 mg/mL[4][5]	7.45 mM	
Ethanol	Data not available in mg/mL	Data not available in mg/mL	Solubility increases with temperature.[6][7]
n-Propanol	Data not available in mg/mL	Data not available in mg/mL	Solubility increases with temperature.[6][7]
Isopropanol	Data not available in mg/mL	Data not available in mg/mL	Solubility increases with temperature.[6][7]
Acetone	Data not available in mg/mL	Data not available in mg/mL	Highest mole fraction solubility among tested alcohols and acetone.[6][7]

Note: The molecular weight of **formononetin** is 268.26 g/mol .

Experimental Protocols

The following protocols describe the standard "shake-flask" method for determining the thermodynamic equilibrium solubility of **formononetin**.

Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.[8]

Objective: To determine the equilibrium solubility of **formononetin** in a specific solvent.

Materials:

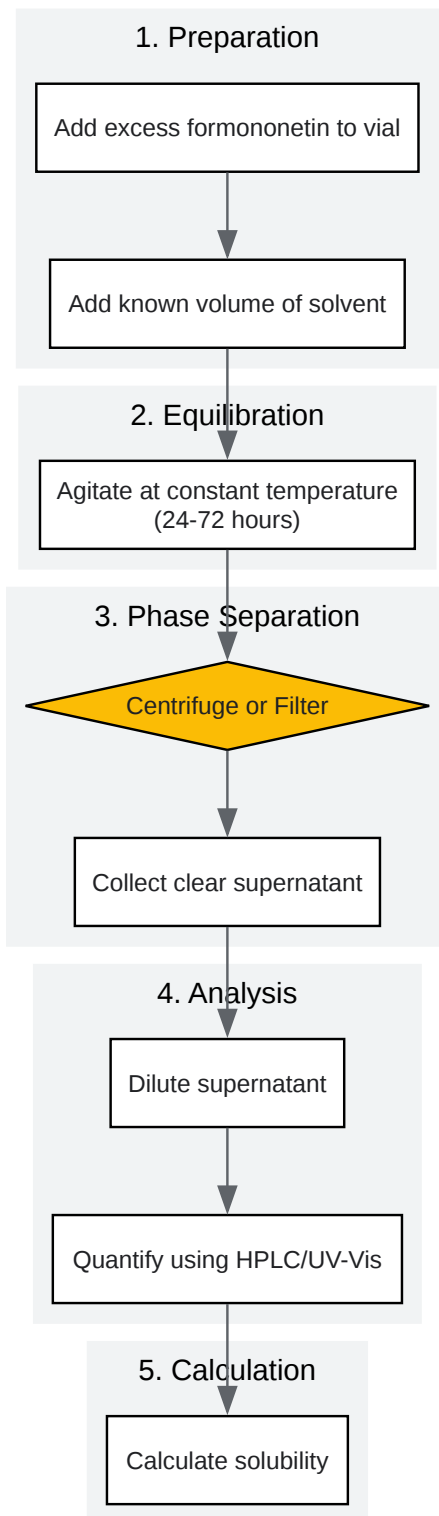
- **Formononetin** (crystalline solid)
- Solvent of choice (e.g., DMSO, ethanol)
- Glass vials with screw caps
- Orbital shaker or incubator with shaking capabilities
- Centrifuge or filtration apparatus (e.g., 0.22 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Procedure:

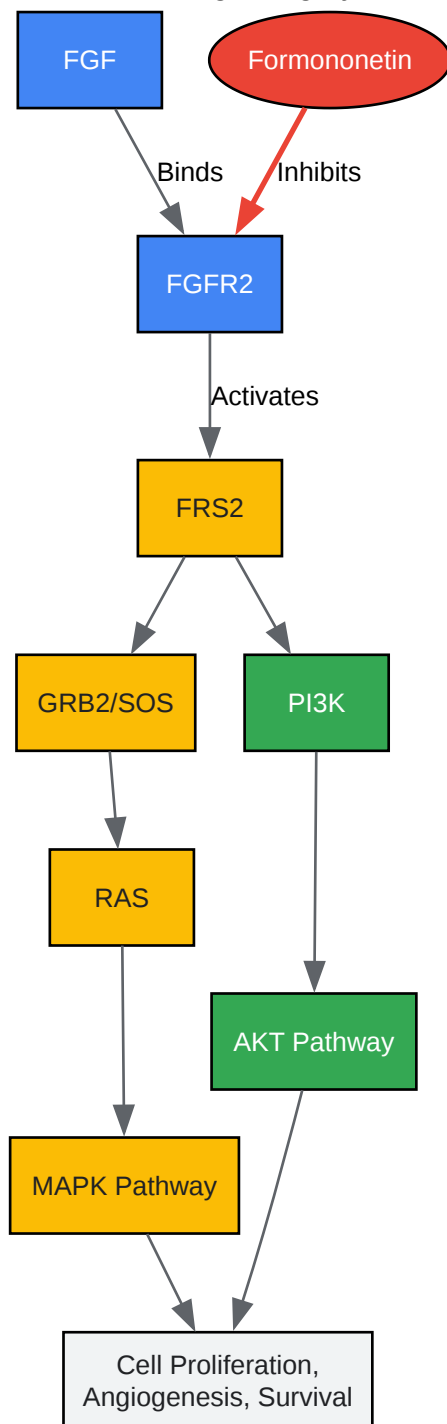
- Preparation of Supersaturated Solution:
 - Weigh an excess amount of solid **formononetin** and add it to a glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.[8]
 - Add a known volume of the desired solvent to the vial.
 - Tightly cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

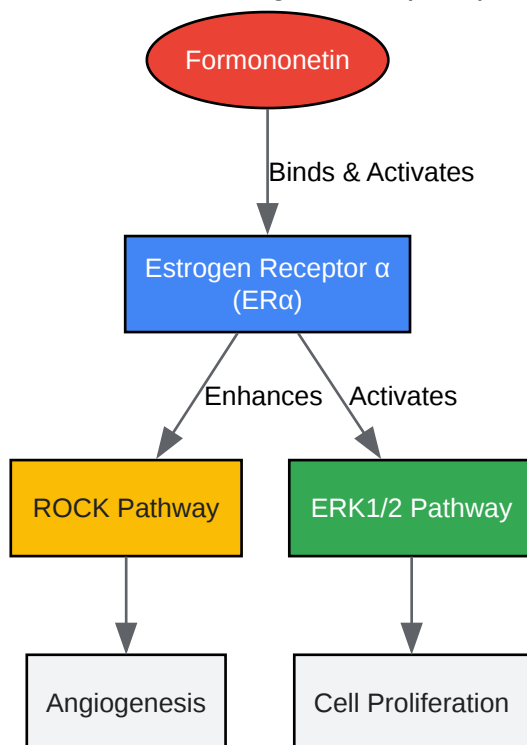
- Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[\[8\]](#)[\[9\]](#) The time required can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution becomes constant.[\[10\]](#)
- Phase Separation:
 - After equilibration, remove the vials from the shaker.
 - Allow the vials to stand to let the undissolved solid settle.
 - Separate the saturated solution from the excess solid. This can be achieved by either:
 - Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid. Carefully collect the supernatant.
 - Filtration: Withdraw the supernatant using a syringe and filter it through a chemically resistant filter (e.g., PTFE) to remove any remaining solid particles.[\[8\]](#)
- Quantification:
 - Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the concentration of **formononetin** in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[\[9\]](#)
 - A calibration curve should be prepared using standard solutions of **formononetin** in the same solvent.
- Calculation:
 - Calculate the concentration of **formononetin** in the original saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of **formononetin** in the tested solvent at the specified temperature.

Workflow for Solubility Determination (Shake-Flask Method)



Inhibition of FGFR2 Signaling by Formononetin



Formononetin Action on Estrogen Receptor (ER α) Signaling

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